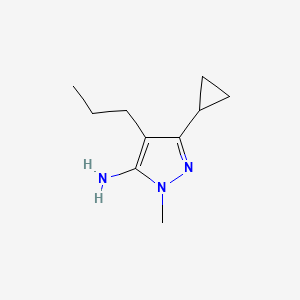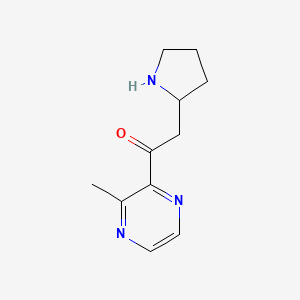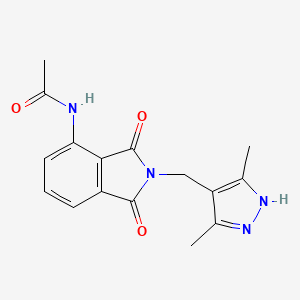![molecular formula C8H10N4O B13090373 2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13090373.png)
2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol is a heterocyclic compound that features an imidazo[1,2-b][1,2,4]triazine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[1,2-b][1,2,4]triazine scaffold is known for its biological activity and ability to interact with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1,3,5-triazines with ketones under specific conditions. For example, an I2-mediated annulation of 2-amino-1,3,5-triazines and ketones can be used to form the imidazo[1,2-b][1,2,4]triazine core .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazo[1,2-b][1,2,4]triazine core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product would be the corresponding ketone.
Reduction: The major product would be the reduced form of the imidazo[1,2-b][1,2,4]triazine core.
Substitution: The major products would be the substituted derivatives of the triazine ring.
Scientific Research Applications
2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol involves its interaction with specific molecular targets. For example, it can act as an agonist or antagonist at certain receptors, or it can inhibit specific enzymes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a][1,3,5]triazine: Another heterocyclic compound with a similar core structure.
Imidazo[2,1-b][1,3]thiazine: A related compound with a sulfur atom in the ring.
Uniqueness
2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol is unique due to its specific substitution pattern and the presence of the hydroxyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-imidazo[1,2-b][1,2,4]triazin-7-ylpropan-2-ol |
InChI |
InChI=1S/C8H10N4O/c1-8(2,13)6-5-10-7-9-3-4-11-12(6)7/h3-5,13H,1-2H3 |
InChI Key |
QRERGDSWWGRYJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=C2N1N=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13090299.png)

![tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B13090303.png)
![(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13090306.png)
![Bicyclo[1.1.1]pentan-1-ylhydrazine](/img/structure/B13090313.png)








